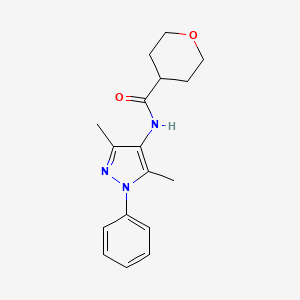
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide, commonly known as DPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. DPOC belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of DPOC is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of various signaling pathways. For example, DPOC has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In addition, DPOC has been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DPOC has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase. These effects make DPOC a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPOC in lab experiments is its ability to inhibit the activity of various enzymes and modulate various signaling pathways. This makes it a versatile tool for studying the biochemical and physiological effects of these enzymes and pathways. However, one of the limitations of using DPOC is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on DPOC. One area of interest is the development of DPOC-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of DPOC and its potential as a therapeutic agent. Finally, the development of new synthesis methods for DPOC may also be an area of future research.
Méthodes De Synthèse
The synthesis of DPOC involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride, followed by the addition of 2-aminoethanol. The resulting compound is then purified using column chromatography to obtain pure DPOC.
Applications De Recherche Scientifique
DPOC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(18-17(21)14-8-10-22-11-9-14)13(2)20(19-12)15-6-4-3-5-7-15/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRTDYKLRJYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

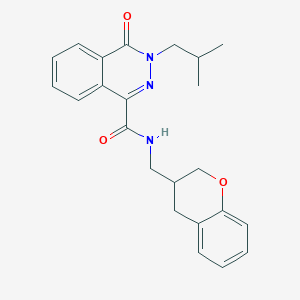
![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)
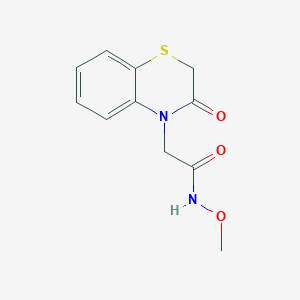

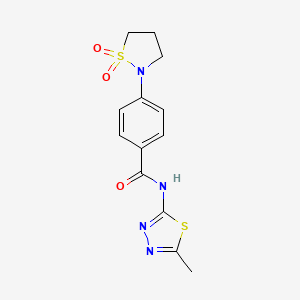
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
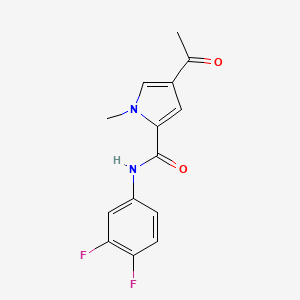
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)